molecular formula C13H11ClN4O5S B14993614 5-chloro-2-(ethylsulfonyl)-N-(4-nitrophenyl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-(4-nitrophenyl)pyrimidine-4-carboxamide

Cat. No.: B14993614
M. Wt: 370.77 g/mol
InChI Key: QFIUIQNHVVYVGS-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethanesulfonyl)-N-(4-nitrophenyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a nitrophenyl group, and an ethanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethanesulfonyl)-N-(4-nitrophenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The reaction conditions often require anhydrous environments and the use of specific reagents to ensure the desired product is obtained. For example, the use of anhydrous solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2) is common .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethanesulfonyl)-N-(4-nitrophenyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfoxide derivative.

Scientific Research Applications

5-Chloro-2-(ethanesulfonyl)-N-(4-nitrophenyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-(4-nitrophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. Examples include:

  • 5-Chloro-2-(methylsulfonyl)-N-(4-nitrophenyl)pyrimidine-4-carboxamide
  • 5-Chloro-2-(ethanesulfonyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-2-(ethanesulfonyl)-N-(4-nitrophenyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H11ClN4O5S

Molecular Weight

370.77 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-(4-nitrophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C13H11ClN4O5S/c1-2-24(22,23)13-15-7-10(14)11(17-13)12(19)16-8-3-5-9(6-4-8)18(20)21/h3-7H,2H2,1H3,(H,16,19)

InChI Key

QFIUIQNHVVYVGS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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